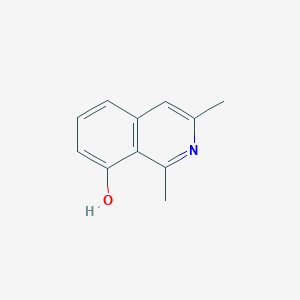

1,3-Dimethyl-8-isoquinolinol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

1,3-dimethylisoquinolin-8-ol |

InChI |

InChI=1S/C11H11NO/c1-7-6-9-4-3-5-10(13)11(9)8(2)12-7/h3-6,13H,1-2H3 |

InChI Key |

VURVLXBBBLUBSZ-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=N1)C)C(=CC=C2)O |

Canonical SMILES |

CC1=CC2=C(C(=N1)C)C(=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dimethyl 8 Isoquinolinol and Analogues

Classical Approaches in Isoquinoline (B145761) Synthesis

Traditional methods for synthesizing the isoquinoline core have been foundational in organic chemistry for over a century. These reactions typically involve intramolecular cyclization of substituted phenethylamine (B48288) precursors under strong acidic conditions.

Bischler-Napieralski Cyclization and its Mechanistic Variants

The Bischler-Napieralski reaction, first reported in 1893, is a cornerstone of isoquinoline synthesis. wikipedia.org It involves the intramolecular electrophilic aromatic substitution of β-arylethylamides, typically using a strong dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under acidic conditions. wikipedia.orgnrochemistry.com This reaction yields 3,4-dihydroisoquinolines, which can be subsequently oxidized to form the aromatic isoquinoline ring system. wikipedia.orgnrochemistry.com

The synthesis of a 1,3-dimethyl-8-hydroxyisoquinoline skeleton via this method would begin with a suitably substituted β-phenethylamide, specifically N-[2-(2-hydroxy-3-methylphenyl)propyl]acetamide. The presence of the hydroxyl group on the aromatic ring makes it electron-rich, facilitating the electrophilic cyclization. nrochemistry.comorganic-chemistry.org

Mechanism: Two primary mechanisms are proposed for the Bischler-Napieralski reaction. wikipedia.orgnrochemistry.com

Mechanism I proceeds through a dichlorophosphoryl imine-ester intermediate. After cyclization, elimination occurs to form the imine. wikipedia.orgnrochemistry.com

Mechanism II involves the formation of a highly reactive nitrilium ion intermediate prior to the cyclization step. wikipedia.orgnrochemistry.com The prevailing mechanism is often influenced by the specific reaction conditions and reagents used. wikipedia.org For instance, reagents like PCl₅, POCl₃, and SOCl₂ can generate intermediates that lead to nitrilium salts upon heating. organic-chemistry.org

A key consideration is the regioselectivity of the cyclization. For an 8-hydroxyisoquinoline, the cyclization must occur ortho to the hydroxyl group. The directing effects of the substituents on the phenyl ring are therefore critical.

A study by Govindachari and Pai described the cyclization of α-(2,5-dimethoxyphenyl)-β-acetylaminopropanol using phosphorus oxychloride to successfully synthesize 1,3-dimethyl-5,8-dimethoxyisoquinoline, a close analogue of the target compound. This demonstrates the viability of the Bischler-Napieralski approach for creating the 1,3-dimethyl substitution pattern on the isoquinoline core.

Table 1: Reagents for Bischler-Napieralski Cyclization

| Reagent | Substrate Type | Conditions | Reference |

|---|---|---|---|

| POCl₃ (Phosphoryl chloride) | β-arylethylamides | Refluxing, acidic | wikipedia.orgorganic-chemistry.org |

| P₂O₅ (Phosphorus pentoxide) | Amides from electron-deficient rings | Refluxing in POCl₃ | wikipedia.orgnrochemistry.com |

| SnCl₄, BF₃ etherate | Phenethylamides | Varies (RT to 100 °C) | wikipedia.org |

Pictet-Spengler Condensation and Related Annulation Reactions

Discovered in 1911, the Pictet-Spengler reaction is another fundamental method for synthesizing isoquinoline frameworks. wikipedia.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgjk-sci.com The reaction typically produces tetrahydroisoquinolines, which require a subsequent oxidation step to yield the fully aromatic isoquinoline.

To synthesize 1,3-Dimethyl-8-isoquinolinol, the starting materials would be 2-(1-amino-1-methylethyl)-6-methylphenol and acetaldehyde. The reaction proceeds via the formation of a Schiff base, which upon protonation, generates an electrophilic iminium ion that undergoes intramolecular cyclization. jk-sci.comdepaul.edu

The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. wikipedia.org Electron-donating groups, such as the hydroxyl group in the precursor for 8-hydroxyisoquinolinol, activate the ring and facilitate the cyclization, sometimes allowing the reaction to proceed under milder, even physiological, conditions. jk-sci.com For less activated systems, harsher conditions with strong acids and heat are necessary. wikipedia.org

A related method is the Pictet-Gams reaction , which uses a β-hydroxy-β-phenethylamide as the starting material. wikipedia.org This variant involves a dehydration step under the same strongly acidic conditions as the cyclization, directly yielding the aromatic isoquinoline without a separate oxidation step. wikipedia.org

Pomeranz-Fritsch Cyclization

The Pomeranz-Fritsch reaction, also from 1893, provides a route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgorganicreactions.org The process begins with the condensation of a substituted benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a Schiff base (the benzalaminoacetal), which is then cyclized, typically with concentrated sulfuric acid. wikipedia.orgthermofisher.com

For the synthesis of this compound, the required precursors would be 2-hydroxy-6-methylbenzaldehyde (B95053) and 2-aminopropanal diethyl acetal (B89532). The substitution pattern is established by the choice of these starting materials. However, yields can vary widely, and the reaction often requires harsh conditions. organicreactions.org A significant advantage of this method is its ability to produce substitution patterns that are difficult to achieve with other classical syntheses. organicreactions.org Recent modifications, such as using trimethylsilyltriflate (TMSOTf) and an amine base, have enabled the synthesis of reactive 1,2-dihydroisoquinoline (B1215523) intermediates under milder conditions, expanding the scope of the reaction. nih.gov

Modern and Catalytic Synthetic Strategies

Modern synthetic chemistry has introduced more efficient, milder, and highly selective methods for constructing the isoquinoline scaffold, often relying on transition-metal or organocatalysis. These approaches offer significant advantages over classical methods, including greater functional group tolerance and atom economy. rsc.orgresearchgate.net

Transition Metal-Mediated Cycloadditions and Cross-Coupling Reactions

Transition metals, particularly palladium (Pd), rhodium (Rh), and copper (Cu), are powerful catalysts for isoquinoline synthesis. nih.gov These methods often involve C-H activation, annulation, or domino reactions. rsc.orgresearchgate.net

Palladium-Catalyzed Synthesis: Palladium catalysts are widely used to construct isoquinolines from precursors like 2-(1-alkynyl)benzaldimines. researchgate.netrsc.org In a typical sequence, the nitrogen atom of the imine performs a nucleophilic attack on the alkyne, which is activated by the palladium catalyst. This is followed by a cross-coupling reaction, such as a Heck reaction, to introduce substituents. researchgate.net For instance, a Pd(II)-catalyzed cyclization of a 2-(1-alkynyl)benzaldimine in the presence of an alkene can produce 4-alkenyl-substituted isoquinolines. researchgate.net The synthesis of 1,3-disubstituted isoquinolines has been achieved via the palladium-catalyzed annulation of internal alkynes with the imines of o-iodobenzaldehydes. acs.org

Rhodium-Catalyzed Synthesis: Rhodium(III)-catalyzed C-H activation and annulation has emerged as a powerful tool. rsc.org These reactions can couple various starting materials, such as enamides or oximes, with alkynes or their surrogates to build the isoquinoline ring. rsc.orgorganic-chemistry.org For example, enamides can react with sulfoxonium ylides in the presence of a Rh(III) catalyst to afford isoquinoline derivatives in good yields without requiring additives. rsc.org Another strategy uses vinyl selenone as an acetylene (B1199291) surrogate in a Rh-catalyzed annulation, which proceeds under mild conditions. organic-chemistry.orgacs.org

A relevant study reported the synthesis of 6,8-dimethoxy-1,3-dimethylisoquinoline (B11888200) using a ruthenium-catalyzed C-H activation/alkenylation strategy. researchgate.net This three-step process highlights the efficiency of modern catalytic methods in accessing analogues of the target compound. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Isoquinoline Synthesis

| Catalyst/Reagents | Starting Materials | Product Type | Reference |

|---|---|---|---|

| Pd(OAc)₂, PPh₃, Na₂CO₃ | o-iodobenzaldehyde imine, internal alkyne | 1,3-disubstituted isoquinolines | acs.org |

| [RhCp*Cl₂]₂, AgSbF₆ | Enamide, sulfoxonium ylide | Substituted isoquinolines | rsc.org |

| [{RuCl₂(p-cymene)}₂], NaOAc | Aromatic ketoxime, alkyne | Substituted isoquinolines | organic-chemistry.org |

Organocatalytic Routes to Substituted Isoquinolines

Organocatalysis offers a metal-free alternative for the synthesis of heterocyclic compounds. These reactions often proceed under mild conditions and can provide high levels of stereoselectivity. nih.gov

For isoquinoline synthesis, organocatalytic approaches have been successfully applied to classical reactions. For example, chiral phosphoric acids derived from BINOL have been used to catalyze asymmetric Pictet-Spengler reactions, yielding 1-substituted tetrahydroisoquinolines with high enantiomeric purity. nih.gov This demonstrates the potential to create chiral centers within the isoquinoline scaffold using non-metallic catalysts.

Multi-Component Reaction (MCR) Strategies for Isoquinoline Scaffolds

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer an efficient and atom-economical approach to complex molecular architectures. scispace.comresearchgate.net These reactions are powerful tools for rapidly generating libraries of structurally diverse compounds from simple, readily available precursors. beilstein-journals.orgacs.org Several MCR-based strategies have been successfully applied to the synthesis of the isoquinoline core.

Classic methods for isoquinoline synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, have been integrated with MCRs to enhance their scope and efficiency. acs.org For instance, the Ugi MCR can be followed by a Pomeranz-Fritsch type cyclization to produce various isoquinoline scaffolds. acs.org In one approach, an Ugi reaction involving an aldehyde, an isocyanide, an acid, and an orthogonally protected aminoacetaldehyde diethyl acetal generates an intermediate that, after deprotection, undergoes acid-mediated cyclization to yield the isoquinoline ring system. acs.org

Another powerful MCR is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction of an aldehyde, an isocyanide, and an amino-azaindole, which has been adapted for isoquinoline synthesis. beilstein-journals.org A post-GBB transformation strategy can be employed where the initial product, bearing an amino group and an acetylene unit, undergoes a subsequent gold-catalyzed 6-exo-dig cyclization to form fused isoquinoline systems. beilstein-journals.org This method provides a practical route to diverse imidazo[1,2-a]pyridine-fused isoquinolines from readily accessible starting materials. beilstein-journals.org

These MCR strategies highlight the modularity and efficiency of building the complex isoquinoline framework, which can be adapted for the synthesis of specifically substituted analogues like this compound by choosing appropriate starting components.

| MCR Strategy | Key Components | Reaction Type | Resulting Scaffold | Reference |

|---|---|---|---|---|

| Ugi/Pomeranz–Fritsch | Aldehyde, Isocyanide, Acid, Aminoacetaldehyde acetal | Four-component reaction followed by acid-mediated cyclization | Substituted Isoquinolines | acs.org |

| Groebke–Blackburn–Bienaymé (GBB) | 2-Ethynylbenzaldehyde, 2-Aminopyridine, Isocyanide | Three-component reaction followed by Au-catalyzed cyclization | Imidazo[1,2-a]pyridine-fused Isoquinolines | beilstein-journals.org |

| Copper-Catalyzed Cascade | Isoquinolin-1-amine, Acetophenone, 1,2-Diphenyldiselane | Three-component cascade cyclization | Selenated Imidazo[2,1-a]isoquinolines | nih.gov |

| Asymmetric Three-Component Reaction | Isoquinoline, Allenoate, Methyleneindolinone | [4+2] Cycloaddition of a transient 1,4-dipole | Chiral Dihydroisoquinoline Derivatives | chinesechemsoc.org |

Photochemical and Electrochemical Synthesis Pathways

In recent years, photochemical and electrochemical methods have emerged as powerful alternatives for organic synthesis, often enabling unique transformations under mild conditions. acs.orgnih.gov These techniques rely on the generation of radical intermediates through single-electron transfer (SET) processes, initiated either by light (photocatalysis) or an electric current (electrosynthesis). nih.gov

Photochemical strategies have been developed for the functionalization of the isoquinoline core. A notable example is the phosphite-mediated photochemical beilstein-journals.orgacs.org N-to-C rearrangement for the meta-C–H (C4) alkylation of isoquinolines. rsc.org This process begins with the N-alkylation of the isoquinoline, followed by a photochemical rearrangement that migrates the alkyl group from the nitrogen atom to the C4 position of the ring. rsc.org This method tolerates a variety of primary, secondary, and tertiary alkyl groups, providing access to sterically demanding substitutions. rsc.org

Electrochemical methods also offer sustainable and efficient pathways for isoquinoline synthesis and functionalization. Electrosynthesis can drive redox reactions without the need for stoichiometric chemical oxidants or reductants. nih.gov For example, the electrolytic oxidation of phenol-containing tetrahydroisoquinolines can lead to C-C bond formation. acs.org While direct electrochemical synthesis of this compound is not explicitly detailed, the principles of electrocatalysis, such as in the Minisci acylation reaction of N-heteroarenes, suggest potential pathways for functionalizing the isoquinoline scaffold. nih.gov Both photoredox and electrochemical approaches can access radical-polar crossover mechanisms, enabling bond formations between radical and polar building blocks, which expands the toolkit for creating complex isoquinoline derivatives. nih.gov

| Method | Principle | Example Application | Key Features | Reference |

|---|---|---|---|---|

| Photochemical Synthesis | Generation of radicals via photoexcited catalysts (photoredox) or direct substrate excitation. | Meta-C–H alkylation of isoquinoline via beilstein-journals.orgacs.org N-to-C rearrangement. | Mild conditions, high functional group tolerance, access to unique reaction pathways. | rsc.org |

| Electrochemical Synthesis | Direct electron transfer between an electrode and substrate to generate reactive intermediates. | Oxidative coupling of tetrahydroisoquinoline alkaloids. | Avoids stoichiometric redox reagents, high efficiency, scalable. | acs.orgnih.gov |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral molecules with precise three-dimensional arrangements of atoms is a cornerstone of modern drug discovery. For isoquinoline derivatives, stereocenters can introduce conformational rigidity and specific interactions with biological targets. The stereoselective synthesis of chiral 1,3-disubstituted isoquinolines presents a significant challenge, requiring control over the stereochemistry at both the C1 and C3 positions.

While a direct stereoselective synthesis of this compound is not prominently reported, several strategies for related systems can be extrapolated. A common approach involves the use of chiral auxiliaries. For instance, asymmetric reductive amination using enantiomerically pure 1-phenylethylamines can induce stereochemistry at the C3 position of a tetrahydroisoquinoline. researchgate.net Another method employs phenylglycinol-derived lactams as a chiral scaffold to install the C3-methyl substituent via stereoselective hydrogenation. researchgate.net

Catalytic asymmetric methods provide a more atom-economical route. The diastereoselective addition of lithiated o-tolunitriles to chiral N-tert-butanesulfinyl imines is a powerful method for the asymmetric synthesis of 1,3-disubstituted tetrahydroisoquinolines. researchgate.net The chiral sulfinyl group directs the addition and can be easily removed to furnish the chiral amine. ua.es Furthermore, asymmetric dearomatization of isoquinolines via a three-component reaction catalyzed by a chiral magnesium complex can produce chiral 1,2-dihydroisoquinoline derivatives with excellent enantioselectivity. chinesechemsoc.org Such dearomatization strategies create complex, three-dimensional scaffolds from simple, flat aromatic precursors. scispace.com

These methodologies provide a conceptual framework for the potential asymmetric synthesis of chiral derivatives of this compound, likely proceeding through a chiral tetrahydroisoquinoline intermediate that is later aromatized.

| Strategy | Description | Key Intermediate/Reagent | Application | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct a stereoselective reaction. | (R)- or (S)-1-Phenylethylamine; Phenylglycinol-derived lactams. | Synthesis of enantiopure cis-1,3-dimethyltetrahydroisoquinolines. | researchgate.net |

| Substrate Control | An existing stereocenter in the substrate directs the formation of a new stereocenter. | Chiral N-tert-butanesulfinyl imines. | Diastereoselective synthesis of 1,3-disubstituted tetrahydroisoquinolines. | researchgate.netua.es |

| Asymmetric Catalysis | A small amount of a chiral catalyst creates a large amount of a chiral product. | Chiral Magnesium(II) catalyst; Chiral Phosphoric Acid. | Asymmetric dearomative [4+2] cycloaddition of isoquinolines. | scispace.comchinesechemsoc.org |

Chemo- and Regioselective Functionalization of the Isoquinoline Core

The ability to selectively introduce or modify functional groups at specific positions on the isoquinoline ring is critical for structure-activity relationship (SAR) studies. Chemo- and regioselective functionalization allows for the late-stage modification of complex molecules, providing access to analogues that would be difficult to synthesize from scratch. mdpi.com

Transition metal-catalyzed C-H activation has become a premier strategy for the direct functionalization of heteroarenes. For isoquinolines, different positions can be targeted by choosing the appropriate catalyst and directing group. For example, palladium-catalyzed C-H activation of isoquinoline N-oxides can lead to arylation at the C2 position. mdpi.com The functionalization of the C8 position can be achieved via the formation of a 5-membered metallacycle with metals like rhodium, iridium, or palladium. sci-hub.se

Directed metalation is another powerful tool. The use of magnesium-based reagents, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), allows for the regioselective deprotonation (magnesiation) of the quinoline (B57606) and isoquinoline core. acs.org For instance, after initial functionalization at other positions, the C8 position of a quinoline can be selectively deprotonated due to coordination with the nitrogen atom, allowing for subsequent reaction with an electrophile. acs.org

Beyond C-H activation, the inherent reactivity of the isoquinoline ring can be exploited. A protocol for the C4-functionalization of isoquinoline N-oxides has been developed, which proceeds through the addition of a nucleophile to an activated N-alkenoxyheteroarenium salt. sci-hub.se This strategy has been shown to be broadly applicable to various isoquinoline scaffolds, tolerating multiple functional groups and allowing for the introduction of alkyne moieties at the C4 position with excellent regioselectivity. sci-hub.se These methods provide a versatile toolbox for the targeted modification of the this compound structure.

| Position | Methodology | Key Reagent/Catalyst | Type of Functionalization | Reference |

|---|---|---|---|---|

| C2 | Pd-catalyzed C-H Activation | Pd(OAc)₂, Ag₂CO₃ | Arylation of Isoquinoline N-oxide | mdpi.com |

| C4 (meta) | Photochemical beilstein-journals.orgacs.org N-to-C Rearrangement | Phosphite mediator | Alkylation | rsc.org |

| C4 | Nucleophilic Addition to N-oxide | Traceless nucleophile | Alkynylation | sci-hub.se |

| C8 | Directed Magnesiation | TMP₂Mg·2LiCl | Cross-coupling after transmetalation | acs.org |

Mechanistic Investigations of Chemical Reactivity and Transformations

Reaction Kinetics and Thermodynamic Parameters of Isoquinolinol Transformations

Detailed experimental studies on the reaction kinetics and thermodynamic parameters specifically for 1,3-Dimethyl-8-isoquinolinol are sparse. However, the general behavior of related isoquinoline (B145761) systems provides a framework for understanding its reactivity. For instance, kinetic studies on three-component reactions involving the isoquinoline core with reagents like dimethyl acetylenedicarboxylate (B1228247) show a measurable reaction rate that can be monitored using techniques such as UV spectrophotometry. maxapress.comresearchgate.net Such studies allow for the determination of the reaction rate equation and the influence of reactant concentrations. maxapress.comresearchgate.net

The choice of solvent is a critical parameter that can significantly influence the rate and outcome of organic reactions. For transformations involving isoquinoline derivatives, solvent polarity plays a crucial role. While specific data for this compound is not available, studies on related systems demonstrate these effects. For example, in reactions involving the isoquinoline nucleus, changing the solvent can alter the reaction rate. maxapress.com

General principles of chemical kinetics indicate that the solvent can affect reaction rates by stabilizing or destabilizing reactants, transition states, or intermediates. dokumen.pub For reactions proceeding through polar or charged intermediates, polar solvents typically accelerate the rate, whereas nonpolar solvents are often preferred for nonpolar reactions.

Table 1: General Influence of Solvent Polarity on Reaction Types This table illustrates general principles and does not represent specific data for this compound.

| Reaction Type | Effect of Increasing Solvent Polarity | Rationale |

|---|---|---|

| Formation of a polar transition state from neutral reactants | Rate increases | Stabilization of the more polar transition state. |

| Reaction of a charged and a neutral reactant | Rate decreases | Charge dispersion in the transition state. |

The rate of chemical reactions is fundamentally dependent on temperature. This relationship is described by the Arrhenius equation, which relates the rate constant to the activation energy and the temperature. For reactions involving the isoquinoline skeleton, temperature has been shown to be a key factor influencing reaction kinetics. maxapress.com

Although specific activation and thermodynamic parameters for transformations of this compound have not been documented in the reviewed literature, studies on the oxidative cleavage of other nitrogen-containing compounds demonstrate the evaluation of these parameters. arcjournals.org Such studies involve determining rate constants at various temperatures to calculate the activation energy (Ea), as well as thermodynamic parameters like enthalpy (ΔH‡) and entropy (ΔS‡) of activation. arcjournals.org These parameters provide crucial insights into the reaction mechanism and the structure of the transition state. arcjournals.org

Solvent Effects on Reaction Rates and Selectivity

Detailed Mechanistic Pathways of Nucleophilic and Electrophilic Processes

The structure of this compound features both a basic nitrogen atom within the aromatic ring and an acidic phenolic hydroxyl group, leading to complex acid-base and tautomeric behavior.

Protonation: The isoquinoline nitrogen is typically the primary site of protonation in acidic conditions, a characteristic feature of isoquinoline bases. nih.gov This is due to the availability of the nitrogen's lone pair of electrons.

Tautomerism: this compound can exist in a tautomeric equilibrium with its keto form, 1,3-dimethyl-2H-isoquinolin-8-one. nih.gov This is a type of keto-enol tautomerism, where the hydrogen atom migrates from the oxygen to the nitrogen atom, accompanied by a rearrangement of the double bonds. libretexts.orgscience.gov The relative stability of the enol (isoquinolinol) and keto (isoquinolinone) forms can be influenced by factors such as solvent, temperature, and pH. nih.gov For many heterocyclic systems, this equilibrium is crucial for their biological activity and chemical reactivity. nih.gov While about a quarter of pharmaceutical drugs can exist in multiple tautomeric forms, identifying the specific tautomer present under certain conditions can be challenging. nih.gov

The phenolic hydroxyl group at the C-8 position is a key functional group that dictates a significant portion of the molecule's reactivity. It can act as a nucleophile or be deprotonated to form a phenoxide, which is an even stronger nucleophile.

O-Alkylation: The hydroxyl group can undergo alkylation to form the corresponding ether. This reaction typically proceeds by deprotonating the hydroxyl group with a suitable base to form the phenoxide anion, which then acts as a nucleophile, attacking an alkyl halide or another electrophilic alkylating agent.

O-Acylation: Similarly, acylation of the hydroxyl group to form an ester can be achieved using acylating agents such as acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct.

While specific protocols for this compound are not detailed, the general reactivity is analogous to other phenolic compounds.

The nitrogen atom in the isoquinoline ring is nucleophilic and can participate in several important chemical transformations.

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides to form a quaternary N-alkyl isoquinolinium salt. rsc.orgethz.ch This reaction introduces a positive charge into the heterocyclic system, significantly altering its electronic properties and reactivity. Simple mixing of an isoquinoline with an alkyl halide, sometimes without solvent, can lead to the formation of the corresponding N-alkyl isoquinolinium salt in good yields. rsc.org

N-Oxidation: The nitrogen atom can be oxidized to form an N-oxide. This transformation is typically carried out using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA). acs.org Heterocyclic N-oxides are important compounds with unique chemical reactivity and are prevalent in many biologically active molecules. bohrium.com The N-oxide functionality alters the electronic distribution in the ring, making it susceptible to different types of functionalization. bohrium.com

Reactivity of the Hydroxyl Group (e.g., O-Alkylation, O-Acylation)

Radical Reactions and Their Propagation Mechanisms

The isoquinoline scaffold, a key feature of this compound, can participate in radical reactions, which proceed through a chain mechanism involving initiation, propagation, and termination steps. libretexts.orgquimicaorganica.org The generation of radical species is typically induced by radical initiators, such as azo compounds (e.g., AIBN) or peroxides, often under thermal or photochemical conditions. libretexts.org

Initiation and Propagation: The initiation phase involves the homolytic cleavage of a weak bond in an initiator molecule to produce free radicals. libretexts.org For instance, upon heating, AIBN decomposes to form two carbon-centered radicals and nitrogen gas. libretexts.org These initiator radicals can then abstract a hydrogen atom from a suitable donor, like tributyltin hydride (Bu₃SnH), to generate a chain-propagating radical. libretexts.org

In the context of isoquinoline systems, nitrogen-centered radicals (NCRs) are particularly relevant for functionalization. acs.org These can be generated through methods like the homolytic cleavage of an N-X bond or single-electron transfer (SET) processes. acs.org Once formed, a radical can add to the π-system of the isoquinoline ring in a process known as homolytic aromatic substitution (HAS). acs.org The propagation sequence involves the generated radical attacking the isoquinoline ring, followed by subsequent steps that regenerate the radical species, allowing the chain reaction to continue. libretexts.orgrsc.org For example, an alkyl radical can be generated from an alkyl halide and a propagating tributyltin radical; this alkyl radical can then add to an alkene or alkyne in either an intermolecular or intramolecular fashion to form a new carbon-carbon bond. libretexts.org

The reactivity in such reactions is influenced by the stability of the radical intermediates. The methyl groups and the phenolic hydroxyl group on this compound would influence the regioselectivity of radical attack by affecting the electron density and steric accessibility of different positions on the aromatic rings. Photochemical conditions have also been shown to induce radical-mediated rearrangements in isoquinoline derivatives, proceeding through dissociative mechanisms that can involve radical chain propagation. rsc.org

Table 1: Key Stages in Radical Chain Reactions

| Stage | Description | Example Reagents/Conditions |

| Initiation | Generation of initial radical species. | AIBN (heat), Dibenzoyl peroxide (heat), UV light, Triethylborane/O₂. libretexts.orgnih.gov |

| Propagation | The radical reacts with a stable molecule to form a product and a new radical, which continues the chain. | A radical abstracts a hydrogen from Bu₃SnH to form a tributyltin radical, which then reacts with a substrate. libretexts.org |

| Termination | Two radicals combine to form a stable, non-radical product, ending the chain. | Combination of two alkyl radicals (R• + R• → R-R). quimicaorganica.org |

Rearrangement Reactions and Migration Phenomena

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. mvpsvktcollege.ac.inwiley-vch.de The isoquinoline framework can undergo several types of rearrangements, with the specific outcome often dictated by substituents and reaction conditions.

One notable transformation is the photochemical acs.orgrsc.org N-to-C alkyl shift, which has been observed in isoquinoline systems. rsc.org This type of migration can proceed through a dissociative mechanism involving radical recombination or propagation. rsc.org The electronic properties of substituents on the isoquinoline ring play a crucial role; studies have shown that strong electron-donating groups are conducive to the formation of rearrangement products. rsc.org The hydroxyl and methyl groups in this compound are electron-donating, which could facilitate such migratory phenomena.

Another relevant class of transformations is the Claisen rearrangement, a acs.orgacs.org-sigmatropic rearrangement that typically occurs with allyl aryl ethers. mvpsvktcollege.ac.in The thermal rearrangement of allyloxyisoquinolines can lead to allylisoquinolines, which can then be used in further cyclization reactions. researchgate.net For this compound, conversion of the 8-hydroxyl group to an allyl ether would create a substrate for a potential Claisen rearrangement, where the allyl group migrates to an adjacent carbon position.

The Beckmann rearrangement, which converts an oxime to an amide in the presence of an acid catalyst, is another fundamental rearrangement reaction in organic synthesis. mvpsvktcollege.ac.inresearchgate.net While primarily used in the synthesis of isoquinolines from precursors like cinnamaldoxime, the principles of migration to an electron-deficient nitrogen atom are a core concept in rearrangement chemistry. researchgate.netccspublishing.org.cn Additionally, metal-mediated rearrangements, such as the 1,2-metalate rearrangement of alkenyl boronate complexes with acylated isoquinolines, provide a pathway to complex heterocyclic scaffolds. nih.gov

Table 2: Types of Rearrangement Reactions Relevant to Isoquinoline Systems

| Rearrangement Type | Description | Key Features |

| Photochemical acs.orgrsc.org Shift | Migration of a group from the nitrogen atom to a carbon atom on the ring, induced by light. rsc.org | Can proceed via radical mechanisms; influenced by electronic effects of substituents. rsc.orgrsc.org |

| Claisen Rearrangement | A acs.orgacs.org-sigmatropic rearrangement of an allyl aryl ether or allyl vinyl ether. mvpsvktcollege.ac.inresearchgate.net | Involves a six-membered transition state; requires a precursor like an allyloxyisoquinoline. researchgate.net |

| Beckmann Rearrangement | Acid-catalyzed conversion of an oxime to an N-substituted amide. mvpsvktcollege.ac.inresearchgate.net | Involves migration of a group to an electron-deficient nitrogen atom. mvpsvktcollege.ac.in |

| Anionic thia-Fries Rearrangement | Rearrangement of aryl triflates to ortho-sulfonyl phenols upon treatment with a strong base. d-nb.info | Provides a method for introducing sulfonyl groups adjacent to a hydroxyl group on an aromatic ring. d-nb.info |

Bond Activation and Cleavage Studies within the Isoquinoline System

The direct functionalization of otherwise inert carbon-hydrogen (C–H) bonds is a powerful strategy in modern organic synthesis that avoids pre-functionalization steps. tcichemicals.comrsc.org This approach, known as C–H bond activation, typically employs transition metal catalysts to cleave a C–H bond and form a new carbon-carbon or carbon-heteroatom bond. tcichemicals.comcatalysis-conferences.com

For the this compound molecule, the nitrogen atom in the isoquinoline ring can act as a directing group in metal-catalyzed C–H activation reactions. mdpi.com The nitrogen atom coordinates to the metal center, guiding the catalytic process to a specific C–H bond, often at an ortho position relative to the coordinating atom. mdpi.com This directed metallation can lead to the formation of a metallacycle intermediate, which then undergoes further reaction to yield a functionalized product. mdpi.com Catalysts based on palladium, rhodium, iridium, and gold have been widely used for such transformations. tcichemicals.commdpi.com

Beyond C–H bonds, the cleavage of other bonds within the heterocyclic structure, such as C–C or C–N bonds, represents a more profound molecular transformation. While challenging due to the inherent stability of the aromatic system, these cleavages can be achieved under specific conditions. For instance, nickel-catalyzed reactions have been developed for the coupling of amides via C–N bond activation. chinesechemsoc.org In some systems, C–C bond cleavage can be initiated by a radical process, followed by recombination of the molecular fragments to form new products. researchgate.net Enzymatic systems are also known to catalyze C–C bond cleavage through oxidative mechanisms, often involving radical intermediates. nih.gov The specific bonds activated within this compound would depend on the chosen catalyst and reaction conditions, with the various C–H, C–C, and C–N bonds of the substituted isoquinoline ring presenting multiple potential sites for reactivity.

Table 3: Methodologies for Bond Activation and Cleavage

| Bond Type | Method | Description |

| C–H | Transition Metal Catalysis | A metal catalyst (e.g., Pd, Rh, Au) cleaves a C–H bond, often guided by a directing group, to form a new C-C or C-heteroatom bond. tcichemicals.commdpi.com |

| C–N | Transition Metal Catalysis | Nickel catalysts can activate the C–N bond in amides for cross-coupling reactions. chinesechemsoc.org Gold-catalyzed intramolecular C-N bond formation can also occur via C-H activation. mdpi.com |

| C–C | Radical-Initiated Cleavage | A radical initiator can trigger a cascade involving C–C bond cleavage and subsequent fragment recombination. researchgate.net |

| C–C | Enzymatic Oxidation | Enzymes like Cytochrome P450 can catalyze C–C bond cleavage through oxidative pathways that may involve radical or cationic intermediates. nih.gov |

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, and its application to 1,3-Dimethyl-8-isoquinolinol reveals a wealth of information regarding its atomic connectivity and spatial arrangement.

Advanced 1D and 2D NMR Techniques for Structural Elucidation and Conformational Analysis

A suite of advanced 1D and 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, is instrumental in the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) chemical shifts and in confirming the molecular structure of isoquinoline (B145761) derivatives. ipb.ptresearcher.life These techniques are fundamental for establishing through-bond and through-space correlations between nuclei. ipb.ptyoutube.com

COSY (Correlation Spectroscopy): This 2D NMR technique identifies proton-proton (¹H-¹H) spin-spin couplings within the molecule, revealing which protons are adjacent to each other. For this compound, COSY spectra would delineate the coupling network within the isoquinoline ring system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. youtube.com This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. Each cross-peak in an HSQC spectrum represents a C-H bond. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are directly bonded. This through-space correlation is vital for determining the stereochemistry and conformation of the molecule. ipb.ptresearchgate.net

| Technique | Purpose | Information Gained for this compound |

| COSY | Identifies ¹H-¹H spin-spin couplings | Connectivity of protons on the isoquinoline ring |

| HSQC | Correlates directly bonded ¹H and ¹³C atoms | Assignment of carbon signals attached to protons |

| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds) | Confirmation of the carbon framework and connectivity across the rings |

| NOESY | Detects through-space ¹H-¹H proximity | Conformational details and spatial arrangement of substituents |

Solid-State NMR for Polymorphic and Crystalline Form Characterization

While solution-state NMR provides information about molecules in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of materials in their solid form. mst.eduethz.ch This is particularly important for characterizing different crystalline forms or polymorphs of a compound, which can have distinct physical properties. rsc.org For this compound, ssNMR could be employed to study its crystal packing, identify different polymorphic forms, and understand intermolecular interactions in the solid state. ethz.chresearchgate.net The anisotropic interactions that are averaged out in solution remain in the solid state, providing detailed structural information. ethz.ch

Vibrational Spectroscopy

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

IR and Raman spectroscopy are complementary techniques that provide detailed information about the functional groups present in a molecule. bdu.ac.in

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the IR spectrum would exhibit characteristic absorption bands for the O-H stretching of the hydroxyl group, C-H stretching of the methyl and aromatic groups, and C=C and C=N stretching vibrations within the isoquinoline ring system. db-thueringen.deacs.orgscifiniti.com The position and intensity of these bands are indicative of the molecular structure.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would complement the IR data, providing information on the vibrations of the aromatic rings and the carbon-carbon bonds. db-thueringen.desjtu.edu.cn

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| O-H Stretch | 3200-3600 | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |

| C=N Stretch | 1620-1690 | IR, Raman |

| C=C Aromatic Stretch | 1450-1600 | IR, Raman |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic structure of a molecule by examining the transitions between different electronic energy levels. uu.nl

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. rsc.orgupi.edu For aromatic and conjugated systems like this compound, the principal electronic transitions are π → π* and n → π*. upi.edu

Fluorescence and Phosphorescence Studies for Photophysical Properties

The photophysical properties of isoquinoline derivatives, particularly those with a hydroxyl group like this compound, are of significant scientific interest. These properties are largely dictated by the electronic nature and substitution pattern of the isoquinoline core. The presence of the hydroxyl group at the 8-position, analogous to the well-studied 8-hydroxyquinoline (B1678124) (Oxine), suggests that the compound is likely to be fluorescent.

Derivatives of 8-hydroxyquinoline are known to be fluorogenic, often exhibiting strong luminescence. acs.org Their emission characteristics can be tuned by modifying the substituents on the quinoline (B57606) skeleton. It has been observed that electron-donating groups can cause a red-shift (a shift to longer wavelengths) in the emission spectrum. scispace.com In this compound, the methyl groups act as weak electron-donating groups, which would influence its photophysical behavior.

Studies on related isoquinoline derivatives show that fluorescence properties are highly dependent on the molecular structure and environment. For instance, some 1-(isoquinolin-3-yl)imidazolidin-2-one derivatives exhibit fluorescence quantum yields as high as 0.479. mdpi.com The emission spectra of these compounds can be significantly red-shifted by N-methylation, indicating that minor structural changes can have a large impact. mdpi.com

Table 1: Representative Photophysical Data for Related Isoquinoline Derivatives This table presents data from analogous compounds to infer potential properties of this compound.

| Compound/Class | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Solvent/Conditions | Reference |

| 1-(Isoquinolin-3-yl)imidazolidin-2-one | 377 | 436 | 0.479 | 0.1 M H₂SO₄ | mdpi.com |

| N-Methyl-1-(isoquinolin-3-yl)imidazolidin-2-one | 380 | 448 | Lower than parent | 0.1 M H₂SO₄ | mdpi.com |

| 5-Substituted tris(8-quinolinolate) aluminum(III) | --- | 450-800 | --- | Solid State | scispace.com |

| 8-Hydroxyquinoline Ligands (HL₁) | 365 | 525 | --- | DMF | mdpi.com |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathways

Mass spectrometry is a crucial tool for determining the precise molecular weight and elucidating the structure of compounds like this compound. The exact mass is calculated from the sum of the exact masses of the most abundant isotopes of the constituent atoms (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). libretexts.org

For this compound, the molecular formula is C₁₁H₁₁NO. nih.gov Its calculated monoisotopic mass is 173.0841 Da. nih.gov High-resolution mass spectrometry (HRMS) would be used to experimentally verify this accurate mass, confirming the elemental composition.

The fragmentation of isoquinoline derivatives under electron ionization (EI) or collision-induced dissociation (CID) provides valuable structural information. The fragmentation pathways of isoquinoline alkaloids are well-documented. scielo.br For alkyl-substituted isoquinolines, a primary fragmentation event is often the loss of a hydrogen atom or a methyl radical from the parent ion. acs.org

A characteristic fragmentation pathway for cyclic structures like isoquinolines is the retro-Diels-Alder (RDA) reaction, which involves the cleavage of the heterocyclic ring. scielo.br In the case of this compound, the molecular ion (M⁺˙) at m/z 173 would be expected. Subsequent fragmentation could involve:

Loss of a methyl group (-CH₃): leading to a fragment ion at m/z 158.

Loss of carbon monoxide (-CO): from the phenolic part of the molecule, resulting in a fragment at m/z 145.

Complex rearrangements and ring cleavages: typical for aromatic nitrogen heterocycles. acs.orgresearchgate.net

The presence of the hydroxyl and methyl groups directly influences the fragmentation pattern, often directing the cleavage pathways. scielo.br

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | nih.gov |

| Molecular Weight | 173.21 g/mol | nih.gov |

| Monoisotopic Mass | 173.084063974 Da | nih.gov |

| Predicted M⁺˙ Ion | m/z 173 | Inferred |

| Potential Fragment Ion (M-CH₃)⁺ | m/z 158 | acs.org |

| Potential Fragment Ion (M-CO)⁺˙ | m/z 145 | acs.org |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

While the specific crystal structure of this compound is not publicly documented, analysis of related isoquinoline derivatives provides a strong basis for predicting its structural features. researchgate.netmdpi.com X-ray diffraction studies on similar compounds typically report the crystal system, space group, and unit cell dimensions. researchgate.netresearchgate.net For example, a new isoquinoline derivative, C₁₅H₁₇NO₂S₂, was found to crystallize in the orthorhombic space group P212121. researchgate.net The determination of the absolute structure is often confirmed through the analysis of anomalous dispersion effects, particularly for non-centrosymmetric space groups. researchgate.net

The crystal packing is governed by a network of intermolecular interactions, which dictate the stability and physical properties of the solid. In substituted isoquinolines, these interactions commonly include hydrogen bonds, C–H···π interactions, and π–π stacking. rsc.orgacs.orgiucr.org

Hydrogen Bonding Networks and Intermolecular Interactions in Solid State

The solid-state structure of this compound would be significantly influenced by hydrogen bonding. The hydroxyl group (-OH) at the 8-position is a strong hydrogen bond donor, while the nitrogen atom of the isoquinoline ring is a hydrogen bond acceptor. wikipedia.org This would likely lead to the formation of strong O–H···N hydrogen bonds, linking molecules into chains or dimers. nih.gov

In addition to classical hydrogen bonds, weaker interactions play a crucial role in stabilizing the crystal packing. These include:

C–H···O Interactions: Where hydrogen atoms from the methyl groups or the aromatic rings interact with the oxygen atom of the hydroxyl group on a neighboring molecule. iucr.orgresearchgate.net

π–π Stacking: The aromatic rings of adjacent isoquinoline molecules can stack on top of each other, contributing to the stability of the crystal lattice. The distance between the centroids of these rings is typically in the range of 3.6 to 3.9 Å. iucr.orgnih.gov

C–H···π Interactions: A hydrogen atom attached to a carbon can interact with the electron cloud of a nearby aromatic ring. acs.org

These varied interactions create a complex three-dimensional supramolecular architecture. acs.orgmdpi.com The analysis of Hirshfeld surfaces is a modern computational method used to visualize and quantify these intermolecular contacts within a crystal. acs.org

Conformational Analysis in Crystalline Forms

Conformational analysis of this compound in its crystalline form would focus on the planarity of the isoquinoline ring system and the orientation of its substituents. The fused bicyclic system of isoquinoline is largely planar, but slight distortions can occur due to crystal packing forces or bulky substituents.

In related heterocyclic systems, such as certain pyrido[1,2-b]isoquinoline derivatives, the six-membered heterocyclic rings can adopt distorted half-chair conformations. researchgate.net Similarly, in some fused isoquinoline systems, five-membered rings adopt envelope conformations while six-membered rings are found in chair conformations. researchgate.net For this compound, the primary conformational features would be the rotational position (torsion angle) of the hydroxyl hydrogen and the orientation of the methyl groups relative to the isoquinoline plane. The specific conformation adopted in the crystal is the one that minimizes steric hindrance while maximizing favorable intermolecular interactions. spcmc.ac.in

Table 3: Common Crystallographic and Interaction Data for Isoquinoline Derivatives

| Feature | Typical Observation | Significance | Reference |

| Crystal System | Monoclinic, Orthorhombic | Describes the basic symmetry of the unit cell | researchgate.netresearchgate.net |

| Space Group | P2₁/n, P2₁2₁2₁ | Defines the symmetry operations within the crystal | researchgate.netresearchgate.net |

| Key Hydrogen Bond | O–H···N | Strong, structure-directing interaction | nih.gov |

| Other Interactions | C–H···O, π–π stacking | Fine-tunes and stabilizes the crystal packing | iucr.orgnih.gov |

| Ring Conformation | Largely planar; distorted chair/envelope in saturated rings | Defines the 3D shape of the molecule in the solid state | researchgate.netresearchgate.net |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are powerful computational tools used to model and predict the behavior and properties of molecules. Methods like Density Functional Theory (DFT) are widely employed for isoquinoline (B145761) systems to investigate their electronic and structural properties with a good balance between accuracy and computational cost. mdpi.comresearchgate.net

Analysis of the electronic structure provides fundamental insights into a molecule's reactivity and properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. kashanu.ac.irresearchgate.net Charge distribution analysis reveals the electron density across the molecule, identifying electrophilic and nucleophilic sites.

Specific data on the HOMO-LUMO gap and detailed charge distribution for 1,3-Dimethyl-8-isoquinolinol are not available in published computational studies. For context, DFT calculations on other complex isoquinoline derivatives have been used to determine these parameters and correlate them with observed chemical behavior. kashanu.ac.irresearchgate.net

Table 1: Illustrative Data Table for Electronic Properties (Hypothetical) No specific experimental or calculated data for this compound was found. This table is for illustrative purposes only.

| Parameter | Calculated Value | Method/Basis Set |

|---|---|---|

| $E_{HOMO}$ (eV) | Data Not Available | - |

| $E_{LUMO}$ (eV) | Data Not Available | - |

| HOMO-LUMO Gap (eV) | Data Not Available | - |

Computational methods, particularly Time-Dependent DFT (TD-DFT), are used to predict spectroscopic properties such as UV-Vis absorption spectra. mdpi.comnih.gov These predictions calculate the energies of electronic transitions, which correspond to the wavelengths of light a molecule absorbs. The results are often compared with experimental spectra to validate the computational model and aid in the interpretation of experimental data.

While TD-DFT studies have been performed on various isoquinoline derivatives to predict their electronic spectra, no such specific predictions or validations have been published for this compound. mdpi.com

The calculation of vibrational frequencies using methods like DFT helps in the interpretation of infrared (IR) and Raman spectra. conicet.gov.ar Each calculated frequency corresponds to a specific vibrational mode of the molecule. Additionally, identifying imaginary frequencies is crucial for confirming that a calculated structure represents a stable molecule (an energy minimum) rather than a transition state. clockss.org

Calculations of electronic transitions provide the foundation for understanding UV-Vis spectra, detailing which molecular orbitals are involved in the absorption of light (e.g., HOMO to LUMO transitions). rsc.org

A complete vibrational analysis and assignment of electronic transitions for this compound based on quantum chemical calculations are not present in the available literature.

Spectroscopic Property Prediction and Validation

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone. maxapress.comresearchgate.net

To understand how a reaction proceeds, chemists use computational methods to locate and characterize transition states—the highest energy points along a reaction coordinate. By mapping the entire reaction pathway from reactants to products through the transition state, a detailed mechanistic understanding can be achieved. This has been applied to various reactions involving the isoquinoline skeleton, such as Pictet-Spengler reactions and cycloadditions. rsc.org

No studies detailing the characterization of transition states or mapping of reaction pathways specifically involving this compound could be identified.

The activation energy (the energy barrier that must be overcome for a reaction to occur) is a key parameter determining the rate of a chemical reaction. DFT calculations are frequently used to compute these barriers. By comparing the energies of the reactants and the transition state, the activation energy can be determined, allowing for theoretical prediction of reaction kinetics and feasibility.

Specific calculations of activation energies for reactions involving this compound have not been reported in the scientific literature.

Solvent Effects on Reaction Energetics

The surrounding solvent environment can profoundly influence the energetics and pathways of chemical reactions. The polarity and protic or aprotic nature of a solvent can stabilize or destabilize reactants, transition states, and products to different extents, thereby altering reaction rates and activation energies. libretexts.org

Theoretical studies on hydroxyisoquinoline systems demonstrate the critical role of solvents. For instance, in studies of proton transfer in 3-hydroxyisoquinoline, explicit solvent molecules were found to play a more significant role than implicit solvent models in describing the energetics. acs.orgresearchgate.net Protic solvents like water or methanol (B129727) can form hydrogen bonds with the solute, creating a solvent shell that facilitates processes like proton transfer by lowering the activation energy barrier compared to the gas phase or aprotic solvents. acs.orgresearchgate.net This facilitation is often linked to the formation of linear hydrogen bonds that stabilize the transition state. acs.org

For a molecule like this compound, which possesses both a hydrogen-bond-donating hydroxyl group and accepting sites (the hydroxyl oxygen and the ring nitrogen), the choice of solvent is expected to significantly impact its reactivity, particularly in reactions involving proton transfer or the formation of polar intermediates.

Table 1: Illustrative Solvent Effects on Reaction Energetics for Isoquinoline Systems

| Solvent Type | Interacting Groups on Isoquinoline | Typical Effect on Polar Reactions | Rationale |

|---|---|---|---|

| Polar Protic (e.g., Water, Methanol) | Hydroxyl (-OH), Ring Nitrogen (N) | Accelerates reactions with polar transition states (e.g., SN1-type, proton transfer) | Strong stabilization of charged intermediates and transition states through hydrogen bonding. libretexts.orgacs.orgresearchgate.net |

| Polar Aprotic (e.g., DMSO, DMF) | Dipole moment of the molecule | Generally accelerates reactions with polar species | Stabilization of polar/ionic species through dipole-dipole interactions without solvating anions as strongly as protic solvents. libretexts.org |

| Non-Polar (e.g., Toluene, Hexane) | Aromatic rings (van der Waals forces) | Generally disfavors reactions with polar/ionic intermediates | Minimal stabilization of polar transition states, leading to higher activation barriers. libretexts.org |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For a semi-rigid molecule like this compound, key conformational questions would involve the orientation of the hydroxyl proton and the rotational barriers of the two methyl groups.

Molecular Dynamics (MD) simulations provide a computational method to study the physical movements of atoms and molecules over time. acs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal time-resolved information on conformational flexibility, solvent interactions, and thermodynamic properties. nih.govresearchgate.net Such simulations have been extensively applied to quinoline (B57606) and isoquinoline derivatives to understand their dynamic behavior and the stability of ligand-protein complexes. acs.orgnih.govresearchgate.net

An MD simulation of this compound would typically involve the following steps:

Force Field Parameterization: Assigning a set of parameters (a "force field" like GAFF or OPLS) that define the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions.

System Setup: Placing the molecule in a simulation box, often filled with an explicit solvent like water, to mimic solution conditions.

Simulation: Running the simulation for a set duration (from nanoseconds to microseconds) to track the trajectory of each atom.

Analysis: Analyzing the resulting trajectories to extract information about conformational preferences, hydrogen bond lifetimes, diffusion coefficients, and interactions with the solvent.

While specific MD studies on this compound are not prominent in the literature, simulations on liquid quinoline have been used to determine properties like the translational diffusion coefficient and to analyze the anisotropic rotational diffusion of the planar molecule. acs.org

Table 2: Potential Goals of a Molecular Dynamics Study on this compound

| Research Goal | Simulation Details | Information Gained |

|---|---|---|

| Conformational Flexibility | Simulation in vacuum or explicit solvent | Preferred orientation of the hydroxyl group; rotational freedom of the methyl groups; planarity of the isoquinoline ring system. |

| Solvation Structure | Simulation in explicit solvent (e.g., water, methanol) | Radial distribution functions showing the organization of solvent molecules around the solute; average number and lifetime of hydrogen bonds. |

| Dynamic Properties | Simulation in explicit solvent at various temperatures | Calculation of self-diffusion coefficient; rotational correlation times. acs.org |

| Interaction with Surfaces | Simulation with the molecule near a solid surface | Adsorption energy and preferred orientation on a catalytic surface. |

Intermolecular Interactions and Molecular Recognition Studies (Purely Chemical Perspective)

The way this compound interacts with itself and with other molecules is governed by a range of non-covalent forces. These interactions are fundamental to its physical properties, crystal packing, and its potential role in molecular recognition and catalysis.

Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

This compound possesses several functional groups capable of engaging in a variety of non-covalent interactions:

Hydrogen Bonding: The hydroxyl (-OH) group is a classic hydrogen bond donor. The oxygen atom of the hydroxyl group and the nitrogen atom in the isoquinoline ring can both act as hydrogen bond acceptors.

Pi-Stacking (π-π Interactions): The fused aromatic rings of the isoquinoline core can interact with other aromatic systems through pi-stacking, where the electron clouds of the rings overlap attractively.

C-H···π Interactions: The methyl C-H bonds or the aromatic C-H bonds can act as weak hydrogen bond donors to the face of an adjacent aromatic ring.

Van der Waals Forces: These are ubiquitous attractive forces arising from temporary fluctuations in electron density.

Table 3: Potential Non-Covalent Interactions for this compound

| Interaction Type | Donor Group/Region | Acceptor Group/Region | Typical Energy (kJ/mol) |

|---|---|---|---|

| Hydrogen Bond | Hydroxyl (-OH ) | Ring Nitrogen (N ), Hydroxyl (O -H) | 15 - 40 |

| π-π Stacking | Isoquinoline aromatic system | Another aromatic ring | 0 - 50 |

| C-H···π Interaction | Methyl C-H, Aryl C-H | Isoquinoline aromatic system | 2 - 10 |

| van der Waals | Entire molecule | Another molecule | < 5 |

Ligand-Substrate Binding Mechanisms (if relevant to catalysis, not biological effect)

The isoquinoline scaffold is a privileged structure in the design of chiral ligands for asymmetric catalysis. acs.orgrsc.org A molecule like this compound could, in principle, act as a ligand for a metal catalyst. Its binding and subsequent interaction with a substrate are crucial for the catalytic cycle and for controlling selectivity.

Attractive non-covalent interactions between the ligand and the substrate are key to stabilizing the transition state that leads to the desired product, often dictating the stereochemical outcome. cam.ac.uk Isoquinoline-based ligands, such as the well-known QUINAP [1-(2'-diphenylphosphino-1'-naphthyl)isoquinoline], have been successfully used in a range of metal-catalyzed asymmetric reactions, including hydroborations and allylic alkylations. acs.orgrsc.org In these systems, the isoquinoline nitrogen binds to the metal center, while the chiral phosphine (B1218219) moiety creates a specific steric and electronic environment.

For this compound to act as a ligand, its functional groups could play distinct roles:

The isoquinoline nitrogen could coordinate directly to a transition metal center.

The 8-hydroxyl group could act as a crucial secondary interaction site, forming a hydrogen bond with the substrate to lock it into a specific orientation relative to the catalyst's active site. This "bifunctional" activation is a common strategy in modern catalyst design. mdpi.com

The aromatic system could engage in π-stacking with an aromatic substrate, further enhancing binding and pre-organization.

Theoretical studies on cobalt-catalyzed annulation reactions of isoquinolines have shown that analyzing the non-covalent interactions in the enantio-determining transition states is essential for understanding the mechanism of stereocontrol. bohrium.com Similarly, chiral iron complexes with isoquinoline-derived ligands have been developed for highly enantioselective oxidation reactions, demonstrating the platform's versatility. acs.org

Table 4: Potential Roles of Functional Groups in this compound in Catalytic Ligand-Substrate Binding

| Functional Group | Potential Binding Partner | Type of Interaction | Role in Catalysis |

|---|---|---|---|

| Ring Nitrogen | Metal Center (e.g., Rh, Pd, Co, Fe) | Coordination Bond | Anchors the ligand to the catalyst. bohrium.comacs.orgacs.org |

| 8-Hydroxyl Group | Substrate (e.g., with a carbonyl or nitro group) | Hydrogen Bond | Orients the substrate, activates it, and stabilizes the transition state. cam.ac.ukmdpi.com |

| Aromatic System | Aromatic Substrate | π-π Stacking | Enhances binding affinity and contributes to substrate orientation. |

| Methyl Groups | Substrate / Other Ligands | Steric Repulsion | Creates a defined chiral pocket, blocking undesired reaction pathways. |

Applications in Advanced Organic Synthesis and Catalysis

1,3-Dimethyl-8-isoquinolinol as a Synthetic Building Block

The strategic placement of methyl groups at the C1 and C3 positions, along with the hydroxyl group on the carbocyclic ring, makes this compound a valuable and reactive building block for more elaborate molecules.

Derivatives of this compound are key precursors in the stereoselective synthesis of complex natural products and their analogues. A notable example is the use of a chiral variant, (3R)-6,8-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline, as a critical intermediate. This compound can be stereoselectively reduced to form a specific diastereomer of the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ). nih.govrsc.orgresearchgate.net This transformation is a pivotal step in the synthesis of complex alkaloids like O,O-dimethylkorupensamine A and analogues of Michellamine A, which has shown activity against HIV strains. nih.govrsc.orgrsc.org

The reduction of the dihydroisoquinoline (DHIQ) derivative establishes a new stereocenter at the C1 position, with the existing chirality at C3 directing the stereochemical outcome. nih.govrsc.org This highlights the role of the 1,3-dimethyl substituted scaffold in building up molecular complexity in a controlled manner.

| Starting Material | Reagent/Conditions | Product | Significance |

|---|---|---|---|

| (3R)-6,8-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline | LiAlH₄/AlMe₃ | (1R,3R)-6,8-dimethoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline | Key step in the synthesis of Michellamine A analogues and O,O-dimethylkorupensamine A. nih.govrsc.orgresearchgate.netdntb.gov.ua |

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uksigmaaldrich.com While this compound itself is not typically used as a removable auxiliary, its inherent chirality in certain derivatives allows it to function in a related capacity through substrate-controlled synthesis.

In the asymmetric reduction of (3R)-6,8-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline, the pre-existing chiral center at the C3 position (bearing a methyl group) acts as an internal stereocontrol element. rsc.orgrsc.org It sterically guides the approach of the reducing agent to the C1 imine carbon, resulting in the highly diastereoselective formation of the (1R,3R)-tetrahydroisoquinoline product. nih.govrsc.orgresearchgate.net This substrate-controlled approach is a powerful strategy in asymmetric synthesis, where the molecule's own structure dictates the stereochemistry of newly formed chiral centers. nih.govnumberanalytics.com

This is distinct from catalyst-controlled reactions, where an external chiral catalyst (often a metal complex with a chiral ligand) directs the stereoselective transformation of a prochiral substrate. rsc.orgacs.org The use of chiral isoquinoline-derived scaffolds demonstrates the value of building in stereochemical information early in a synthetic sequence.

| Substrate | Chiral Element | Reaction | Outcome |

|---|---|---|---|

| (3R)-6,8-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline | Chiral center at C3 | Reduction of C=N bond | Diastereoselective formation of (1R,3R)-tetrahydroisoquinoline derivative. nih.govrsc.org |

Precursor in the Synthesis of Complex Polycyclic Nitrogen Heterocycles

Role in Domino, Cascade, and One-Pot Reaction Sequences

Domino, or cascade, reactions are highly efficient processes where multiple bond-forming events occur sequentially in a single pot without isolating intermediates. researchgate.net The isoquinoline (B145761) core is a versatile participant in such reactions, enabling the rapid construction of complex polycyclic frameworks. bohrium.comd-nb.info

While specific examples detailing this compound in a domino sequence are not prevalent, the broader class of isoquinoline derivatives is widely used. For instance, three-component reactions involving isoquinoline, a bromoacetophenone, and an acetylenic dipolarophile can be performed in one pot to generate pyrrolo[2,1-a]isoquinolines. mdpi.com Similarly, cascade reactions involving isoquinolinium salts have been developed to create bridged polycyclic systems. sioc-journal.cn Another powerful example is the rhodium-catalyzed cascade reaction of 2-phenylindoles with 4-hydroxy-2-alkynoates to build fused indolo-isoquinoline scaffolds. bohrium.com These multicomponent strategies often create several new bonds and stereocenters with high atom economy and efficiency. beilstein-journals.orgacs.org

Strategies for Diversity-Oriented Synthesis Utilizing Isoquinoline Derivatives

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules to explore chemical space, often for the discovery of new biologically active compounds. beilstein-journals.org The isoquinoline skeleton is an excellent platform for DOS due to its multiple reactive sites and its prevalence in natural products.

Several strategies have been developed that utilize isoquinoline derivatives:

Multicomponent Reactions (MCRs) : Assembling several simple starting materials in a one-pot reaction is a hallmark of DOS. The Groebke–Blackburn–Bienaymé (GBB) reaction, a type of MCR, has been used to create imidazo[1,2-a]pyridine-fused isoquinoline systems, rapidly building molecular complexity. beilstein-journals.org

Reaction Condition Divergence : A key DOS strategy involves using a common set of starting materials but altering reaction conditions to produce different structural isomers. For example, a three-component cycloaddition to form spiropyrrolo[1,2-a]isoquinoline skeletons can be directed to yield different regioisomers simply by changing the solvent and temperature. acs.org

Substrate-Controlled Divergence : In this approach, slight modifications to a common starting material lead to different reaction pathways and products. Research has shown that changing a protecting group on a reactant can switch a cycloaddition reaction involving 3,4-dihydroisoquinolines from a [4+2] to a [3+2] pathway, yielding fundamentally different polycyclic frameworks. mdpi.com

Cascade Reactions : Organocatalytic cascade reactions, such as a trienamine-mediated [4+2]-cycloaddition followed by a ring-closing sequence, have been employed to construct highly functionalized and stereochemically rich hydroisoquinoline scaffolds. rsc.org

These approaches demonstrate the power of using the isoquinoline core to efficiently generate diverse and complex molecular architectures. acs.org

Functionalization of the Isoquinoline Ring System for Material Science Applications

The functionalization of heterocyclic aromatic compounds is a key strategy for developing new organic materials with tailored properties for applications in electronics and photonics. openmedicinalchemistryjournal.com The isoquinoline ring system, with its tunable electronic structure, is a promising scaffold for such endeavors, particularly in the field of optoelectronics. rsc.org

The optoelectronic properties of a molecule, such as its ability to absorb and emit light, are determined by its frontier molecular orbitals (HOMO and LUMO) and the energy gap between them. acs.org By strategically adding electron-donating or electron-withdrawing functional groups to the isoquinoline core, chemists can precisely tune these energy levels. mdpi.com

Key functionalization strategies include:

Substitution on the Carbocyclic and Heterocyclic Rings : Adding substituents at various positions (e.g., C1, C3, C4, C5-C8) can modify the electron density distribution across the molecule. nih.govresearchgate.netrsc.orgacs.org

Isosteric Replacement : Replacing CH units within the aromatic system with heteroatoms like nitrogen can significantly alter the electronic properties. rsc.org

π-Conjugation Extension : Fusing additional aromatic rings or attaching conjugated side chains to the isoquinoline framework can extend the π-system, which generally lowers the HOMO-LUMO gap and shifts absorption and emission to longer wavelengths. d-nb.infodigitellinc.com

Advanced Analytical Chemistry for Compound Detection and Characterization in Complex Chemical Matrices

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for the separation of individual components from a complex matrix. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile technique for the separation of non-volatile or thermally labile compounds. For isoquinoline (B145761) alkaloids and their derivatives, reversed-phase HPLC is a common and effective approach. mdpi.com In this mode, a non-polar stationary phase is used with a polar mobile phase.

A hypothetical HPLC method for the analysis of 1,3-Dimethyl-8-isoquinolinol could employ a C18 column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. mdpi.comsielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The inclusion of an ion-pairing agent or the adjustment of pH can be crucial for achieving sharp, symmetrical peaks for basic compounds like isoquinolines. mdpi.com Detection is typically achieved using a UV detector, as the isoquinoline ring system exhibits strong absorbance in the UV region. hamiltoncompany.com

Table 1: Illustrative HPLC Parameters for Isoquinoline Derivative Analysis

| Parameter | Example Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approx. 220 nm and 270 nm |

| Injection Volume | 10 µL |

This table presents a set of typical starting conditions for the HPLC analysis of an isoquinoline derivative like this compound, which would require optimization for the specific analyte and matrix.

Gas Chromatography (GC)

GC is a powerful technique for the separation of volatile and thermally stable compounds. Given that this compound is a relatively small molecule, it may possess sufficient volatility for GC analysis, potentially after derivatization of the hydroxyl group to increase volatility and reduce peak tailing.

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas, such as helium or nitrogen. biotech-asia.org The column, often coated with a non-polar or medium-polarity stationary phase like a polysiloxane, separates compounds based on their boiling points and interactions with the stationary phase. biotech-asia.orgderpharmachemica.com

Table 2: Representative GC Conditions for Aromatic Nitrogenous Compound Analysis

| Parameter | Example Condition |

|---|---|

| Column | DB-5ms (5% Phenyl/95% Dimethylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table outlines general GC parameters that could serve as a starting point for developing a method for this compound analysis.

Spectroscopic Detection and Quantification Methods

Spectroscopic techniques are crucial for both the detection and quantification of analytes after separation, or in some cases, for direct analysis.

UV-Vis Spectrophotometric Quantification

UV-Vis spectrophotometry is a widely used, simple, and robust method for the quantification of compounds that contain chromophores. upi.edu The isoquinoline core of this compound is a strong chromophore, meaning it absorbs light in the ultraviolet-visible region of the electromagnetic spectrum. nist.gov

The quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. upi.edu To perform a quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). infitek.com The λmax for isoquinoline itself shows absorption bands, and it is expected that this compound would have a similar UV absorption profile, likely with slight shifts due to the substituents. nist.govsciencemadness.org

Fluorimetric Detection